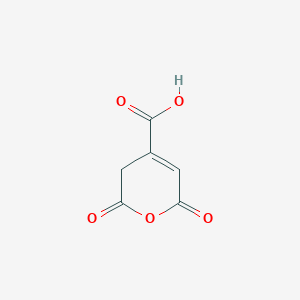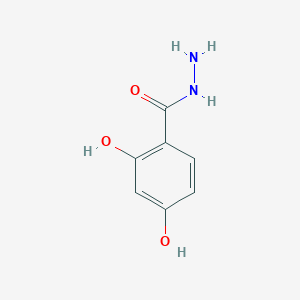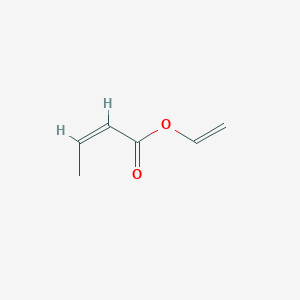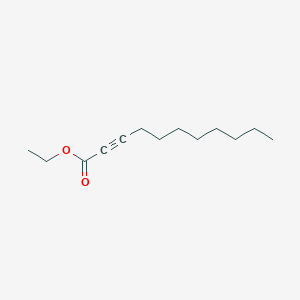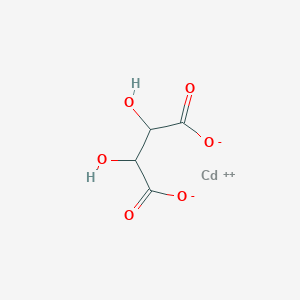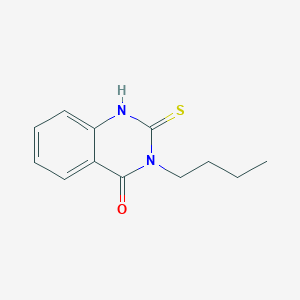
Sulfanylidenebismuth
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfanylidenebismuth is a compound that has been extensively studied in scientific research due to its unique properties. It belongs to the class of organobismuth compounds, which are known for their potential applications in various fields such as organic synthesis, catalysis, and medicinal chemistry. Sulfanylidenebismuth has also been found to exhibit significant biological activity, making it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of sulfanylidenebismuth is not fully understood. However, it is believed to act by binding to target enzymes or receptors and altering their activity. It has also been suggested that sulfanylidenebismuth may induce apoptosis in cancer cells by activating the intrinsic pathway.
Efectos Bioquímicos Y Fisiológicos
Sulfanylidenebismuth has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfanylidenebismuth has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be a highly effective catalyst for various reactions. It also exhibits significant biological activity, making it a promising candidate for drug development.
However, sulfanylidenebismuth also has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It also has limited solubility in water, which can make it challenging to study its biological activity.
Direcciones Futuras
There are several future directions for research on sulfanylidenebismuth. One potential direction is to explore its applications in drug development. It has been found to exhibit significant biological activity, making it a promising candidate for the development of new antimicrobial, antifungal, and anticancer agents.
Another potential direction is to study its mechanism of action in more detail. Understanding how sulfanylidenebismuth interacts with target enzymes and receptors could provide valuable insights into its biological activity and potential therapeutic applications.
Finally, there is also potential for further research on the synthesis and catalytic properties of sulfanylidenebismuth. It has been found to be an effective catalyst for various reactions, and further studies could help to optimize its catalytic activity and expand its applications in organic synthesis and catalysis.
Conclusion:
Sulfanylidenebismuth is a compound that has been extensively studied for its unique properties and potential applications in various fields. It exhibits significant biological activity, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its catalytic properties. Overall, sulfanylidenebismuth represents an exciting area of research with significant potential for future discoveries.
Métodos De Síntesis
Sulfanylidenebismuth can be synthesized by reacting bismuth trioxide with thioacetic acid in the presence of a reducing agent such as zinc dust. The reaction proceeds through the formation of bismuth thioacetate, which is then reduced to sulfanylidenebismuth.
Aplicaciones Científicas De Investigación
Sulfanylidenebismuth has been extensively studied for its potential applications in organic synthesis and catalysis. It has been found to be an effective catalyst for various reactions such as the Michael addition, aldol condensation, and Diels-Alder reaction. It has also been used as a chiral catalyst for asymmetric synthesis.
In addition to its applications in organic synthesis, sulfanylidenebismuth has also been found to exhibit significant biological activity. It has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propiedades
Número CAS |
11104-47-5 |
|---|---|
Nombre del producto |
Sulfanylidenebismuth |
Fórmula molecular |
BiS |
Peso molecular |
241.05 g/mol |
Nombre IUPAC |
sulfanylidenebismuth |
InChI |
InChI=1S/Bi.S |
Clave InChI |
RBWFXUOHBJGAMO-UHFFFAOYSA-N |
SMILES |
S=[Bi] |
SMILES canónico |
S=[Bi] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



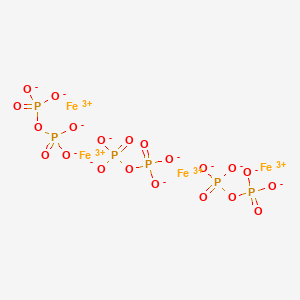
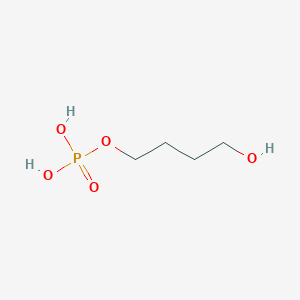
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)

![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
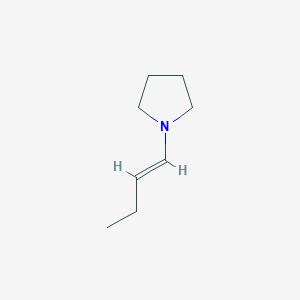
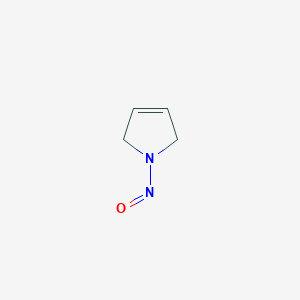
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
